molecular formula C11H16N2O5S B2626778 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448078-64-5

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2626778
CAS No.: 1448078-64-5
M. Wt: 288.32
InChI Key: TXWUDXNWZSMTNE-UHFFFAOYSA-N
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Description

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds for designing bioactive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidinone derivatives with methylsulfonyl-substituted pyrrolidines. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives, including this compound, involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[2-(3-methylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-19(17,18)8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUDXNWZSMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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